molecular formula C11H19Cl3N4O B1301786 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride CAS No. 808764-17-2

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride

Cat. No.: B1301786
CAS No.: 808764-17-2
M. Wt: 329.6 g/mol
InChI Key: OHFKZVYUOFJUSL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Formula and Weight

The molecular identity of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is precisely defined by its molecular formula C₁₁H₁₉Cl₃N₄O, which accurately represents the composition including the trihydrochloride salt form. The molecular weight has been consistently reported as 329.65 grams per mole across multiple analytical sources, with slight variations in decimal precision appearing in different databases. This molecular weight calculation accounts for the base compound C₁₁H₁₆N₄O with an additional three hydrochloric acid equivalents contributing significantly to the overall mass. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-piperazin-1-yl-N-pyridin-3-ylacetamide;trihydrochloride, reflecting the precise connectivity and salt formation.

The molecular composition reveals a nitrogen-rich heterocyclic system with four nitrogen atoms distributed between the piperazine ring system and the pyridine aromatic ring. The presence of three chloride ions in the crystal lattice indicates extensive protonation of the available nitrogen centers, fundamentally altering the compound's solubility and physical properties compared to the free base form. Database entries consistently report the compound's registration under PubChem Compound Identifier 2737190, providing a standardized reference point for chemical informatics applications.

Chemical Structure and Functional Groups

The structural architecture of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride encompasses several distinct functional group environments that contribute to its overall chemical behavior. The central acetamide functionality serves as a crucial bridging element, connecting the saturated piperazine heterocycle to the aromatic pyridine ring system through a carbonyl-containing linker. The piperazine moiety adopts a six-membered ring conformation with two nitrogen atoms positioned in a 1,4-relationship, providing multiple sites for protonation and hydrogen bonding interactions.

The pyridine ring system contributes aromatic character to the molecule while maintaining a basic nitrogen center capable of participating in protonation equilibria. The specific connectivity at the 3-position of the pyridine ring creates a meta-relationship between the amide nitrogen and the pyridine nitrogen, influencing the electronic distribution throughout the aromatic system. The Simplified Molecular Input Line Entry System representation, recorded as C1CN(CCN1)CC(=O)NC2=CN=CC=C2.Cl.Cl.Cl, provides a clear indication of the connectivity pattern and salt formation.

Computational analysis reveals specific descriptors that quantify the compound's structural features, including a topological polar surface area of 57.26 square angstroms and a calculated logarithmic partition coefficient of 1.1907, indicating moderate lipophilicity. The molecule contains four hydrogen bond acceptor sites and two hydrogen bond donor groups, creating opportunities for extensive intermolecular interactions in the solid state and solution phases.

Crystallographic Analysis

Crystallographic investigations of related piperazine-pyridine acetamide compounds provide valuable insights into the solid-state structural characteristics of this class of molecules. Comparative studies of analogous structures, such as 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide, have revealed that the piperazine ring consistently adopts a chair conformation in the crystalline state. These crystallographic analyses demonstrate that the dihedral angle between pyridine and aromatic ring systems typically ranges from 60 to 70 degrees, indicating significant non-planarity in the molecular geometry.

The crystal packing arrangements of related trihydrochloride salts exhibit extensive hydrogen bonding networks involving the protonated nitrogen centers and chloride counterions. Intermolecular interactions include both classical N-H···Cl hydrogen bonds and weaker C-H···N contacts that contribute to crystal stability. The presence of multiple protonation sites creates a complex network of electrostatic interactions that influence the overall crystal lattice energy and physical properties.

Structural comparisons with the dihydrochloride analog reveal significant differences in packing efficiency and intermolecular contact patterns. The additional hydrochloric acid equivalent in the trihydrochloride form necessitates accommodation of an extra chloride ion within the crystal lattice, potentially affecting the symmetry and space group selection. These crystallographic considerations directly impact the compound's physical properties, including melting point, solubility, and hygroscopic behavior.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride requires careful consideration of the multiple protonation states and dynamic exchange processes occurring in solution. The extensive protonation of nitrogen centers significantly affects the chemical shift patterns of adjacent protons, particularly those associated with the piperazine ring system. The acetamide methylene protons exhibit characteristic chemical shifts in the region of 3-4 parts per million, reflecting their proximity to both the electron-withdrawing carbonyl group and the nitrogen-containing heterocycles.

The pyridine aromatic protons display distinct resonance patterns in the downfield region between 7-9 parts per million, with specific chemical shifts dependent on the substitution pattern and electronic effects of the attached acetamide functionality. The meta-substitution pattern creates asymmetric electronic environments for the pyridine protons, resulting in complex multipicity patterns that require careful analysis for complete assignment. Proton nuclear magnetic resonance integration ratios provide quantitative verification of the molecular stoichiometry and purity assessment.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the carbonyl carbon appearing characteristically downfield around 170 parts per million. The piperazine carbon signals typically appear in the aliphatic region between 40-60 parts per million, while the pyridine carbons contribute signals in the aromatic region. The acetamide methylene carbon bridge provides a diagnostic signal that confirms the connectivity between the two heterocyclic systems.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption patterns that confirm the presence of key functional groups within the molecular structure. The acetamide carbonyl stretch typically appears as a strong absorption band in the region of 1650-1680 wavenumbers, with the exact frequency influenced by hydrogen bonding interactions and electronic effects from the adjacent heterocyclic systems. The presence of multiple N-H stretching vibrations from protonated nitrogen centers creates broad absorption features in the 2500-3500 wavenumber region, characteristic of hydrochloride salt formations.

The aromatic C-H stretching vibrations of the pyridine ring contribute absorption bands above 3000 wavenumbers, while the aliphatic C-H stretches of the piperazine and methylene groups appear below 3000 wavenumbers. The fingerprint region below 1500 wavenumbers contains numerous absorption bands arising from C-N stretching, ring breathing modes, and skeletal vibrations that provide detailed structural confirmation. These spectroscopic signatures serve as reliable identification tools and purity assessment methods.

Comparison with the infrared spectrum of the free base form would reveal significant differences in the N-H stretching region and fingerprint patterns, highlighting the dramatic structural changes accompanying salt formation. The hydrogen bonding interactions with chloride counterions create additional absorption features and frequency shifts that distinguish the trihydrochloride form from other salt variants.

Mass Spectrometry

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern characterization for structural elucidation purposes. The molecular ion peak appears at mass-to-charge ratio 329, corresponding to the fully protonated trihydrochloride species under appropriate ionization conditions. Alternative ionization methods may preferentially generate the protonated base compound at mass-to-charge ratio 221, representing the loss of hydrochloric acid equivalents during the ionization process.

Fragmentation patterns typically involve cleavage of the acetamide bond, generating characteristic fragment ions corresponding to the piperazine and pyridine-containing portions of the molecule. The base peak often corresponds to the protonated pyridine-acetamide fragment, reflecting the stability of this structural unit under mass spectrometric conditions. Additional diagnostic fragments may arise from loss of the piperazine ring or further decomposition of the heterocyclic systems.

Tandem mass spectrometry experiments provide detailed fragmentation pathways that confirm connectivity patterns and distinguish positional isomers. The specific fragmentation behavior of the trihydrochloride salt differs significantly from the free base, with reduced fragmentation efficiency due to the multiple protonation sites that stabilize the molecular ion. These mass spectrometric characteristics serve as valuable fingerprints for compound identification and purity assessment.

Structural Comparison with Related Compounds

Dihydrochloride Derivatives

The dihydrochloride analog of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide provides an instructive comparison for understanding the effects of protonation stoichiometry on molecular properties. This compound, with molecular formula C₁₁H₁₈Cl₂N₄O and molecular weight 293.2 grams per mole, differs from the trihydrochloride by exactly one equivalent of hydrochloric acid. The structural implications of this difference extend beyond simple salt formation to include fundamental changes in crystal packing, solubility characteristics, and spectroscopic behavior.

The dihydrochloride form typically exhibits different crystallographic symmetry due to the reduced number of chloride counterions requiring accommodation within the crystal lattice. This structural variation affects the hydrogen bonding network topology and may result in different polymorphic forms with distinct physical properties. The reduced degree of protonation also influences the electronic distribution throughout the molecule, potentially affecting nuclear magnetic resonance chemical shifts and coupling patterns.

Comparative analysis reveals that the dihydrochloride form generally demonstrates enhanced crystallinity and thermal stability compared to the trihydrochloride, reflecting the more efficient crystal packing achievable with fewer ionic interactions. The solubility profile differs significantly between the two salt forms, with the dihydrochloride typically showing intermediate water solubility between the free base and trihydrochloride variants. These differences have practical implications for handling, storage, and analytical characterization protocols.

Pyridin-2-yl Analogues

The positional isomer 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride offers valuable insight into the effects of pyridine substitution pattern on molecular structure and properties. This compound, featuring ortho-substitution rather than meta-substitution on the pyridine ring, exhibits significantly different electronic characteristics due to the altered spatial relationship between the pyridine nitrogen and the acetamide functionality. The proximity of these two nitrogen centers in the ortho-isomer creates opportunities for intramolecular interactions that are geometrically impossible in the meta-substituted analog.

Crystallographic analysis of the pyridin-2-yl variant reveals different conformational preferences, with the ortho-substitution pattern favoring more compact molecular geometries that minimize steric interactions between the pyridine nitrogen and adjacent substituents. The dihedral angle between the pyridine ring and the acetamide plane differs significantly from the meta-isomer, affecting the overall molecular shape and crystal packing efficiency. These geometric differences translate into distinct physical properties, including melting point, solubility, and spectroscopic characteristics.

The electronic effects of ortho-substitution also manifest in altered nuclear magnetic resonance spectra, with the pyridine proton signals showing different chemical shifts and coupling patterns compared to the meta-isomer. The ortho-pyridine nitrogen exerts stronger electronic influence on the adjacent aromatic protons, resulting in more pronounced downfield shifts and modified spin-spin coupling relationships. These spectroscopic differences provide reliable methods for distinguishing between positional isomers and assessing regioisomeric purity.

Other Positional Isomers

The para-substituted isomer, while less commonly encountered, represents the third member of the pyridine positional isomer series and provides additional perspective on structure-property relationships. The 2-(piperazin-1-yl)-N-(pyridin-4-yl)acetamide trihydrochloride exhibits distinct characteristics resulting from the symmetrical positioning of the pyridine nitrogen relative to the acetamide substituent. This geometric arrangement creates different electronic distribution patterns and altered intermolecular interaction capabilities compared to both the ortho and meta isomers.

Comparative structural analysis reveals that the para-isomer often demonstrates the highest degree of molecular symmetry, potentially leading to more efficient crystal packing and enhanced thermal stability. The symmetric electronic environment of the para-substituted pyridine ring results in simplified nuclear magnetic resonance spectra with fewer distinct aromatic proton signals, facilitating spectroscopic analysis and structural confirmation. The reduced complexity of the spectroscopic patterns makes the para-isomer particularly useful as an analytical standard for method development and validation.

Extended structural comparisons with cyclopropyl-substituted derivatives, such as 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride, demonstrate the significant impact of piperazine ring substitution on overall molecular properties. These derivatives, with molecular weights exceeding 400 grams per mole, exhibit dramatically altered solubility and crystallization behavior due to the increased steric bulk and additional functional group interactions. The presence of hydroxyl substituents introduces additional hydrogen bonding capabilities that fundamentally change the crystal packing arrangements and intermolecular interaction networks.

Compound Variant Molecular Formula Molecular Weight (g/mol) Key Structural Features
Trihydrochloride (meta) C₁₁H₁₉Cl₃N₄O 329.65 Meta-pyridine substitution, three HCl equivalents
Dihydrochloride (meta) C₁₁H₁₈Cl₂N₄O 293.20 Meta-pyridine substitution, two HCl equivalents
Trihydrochloride (ortho) C₁₁H₁₉Cl₃N₄O 329.65 Ortho-pyridine substitution, three HCl equivalents
Cyclopropyl derivative C₁₆H₂₇Cl₃N₄O₂ 413.80 Additional cyclopropyl-hydroxyethyl substitution

Properties

IUPAC Name

2-piperazin-1-yl-N-pyridin-3-ylacetamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.3ClH/c16-11(9-15-6-4-12-5-7-15)14-10-2-1-3-13-8-10;;;/h1-3,8,12H,4-7,9H2,(H,14,16);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFKZVYUOFJUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CN=CC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001611
Record name 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808764-17-2
Record name 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide

  • Starting Materials:

    • Piperazine or protected piperazine derivatives (e.g., N-Boc-piperazine)
    • 3-pyridinyl acetamide or suitable activated derivatives (e.g., 2-chloropyridine or pyridinyl acetic acid derivatives)
  • Reaction Conditions:

    • N-alkylation or condensation under mild alkaline conditions (e.g., sodium carbonate or potassium carbonate as base)
    • Solvent: Water or polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF)
    • Temperature: Ambient to moderate (25–40 °C) to maintain selectivity and reduce by-products
    • Reaction time: 2–5 hours for condensation, followed by hydrolysis if protecting groups are used.
  • Typical Procedure:

    • Dissolve piperazine or N-Boc-piperazine in aqueous alkaline solution.
    • Add 3-pyridinyl acetamide derivative slowly under stirring.
    • Maintain temperature and stir for several hours to complete condensation.
    • If Boc protection is used, perform acidic hydrolysis (e.g., with 1–6 M HCl) to remove protecting groups and generate free amine.
    • Isolate the intermediate by filtration and drying.
  • Yields and Purity:

    • Yields typically range from 89% to 93% for the intermediate piperazine derivatives.
    • Purity is high (>98%) as confirmed by NMR and chromatographic methods.

Formation of the Trihydrochloride Salt

  • Salt Formation:

    • The free base 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide is treated with excess hydrochloric acid (HCl) to form the trihydrochloride salt.
    • Concentration of HCl: 1–6 M, commonly around 2 M for optimal salt formation.
    • Temperature: Room temperature (25 °C) to avoid decomposition.
    • Reaction time: 1.5–3 hours.
  • Isolation:

    • The salt precipitates out or is obtained by solvent evaporation.
    • Washing with cold water or suitable solvents removes impurities.
    • Drying under vacuum yields the trihydrochloride salt as a stable, crystalline solid.

Comparative Data Table of Preparation Parameters

Step Parameter Typical Range/Value Notes
Condensation Reaction Base Na2CO3, K2CO3, (NH4)2CO3 Na2CO3 preferred for yield and purity
Solvent Water, NMP, DMF Water preferred for green chemistry
Temperature 25–40 °C Mild conditions to avoid side reactions
Reaction Time 2–5 hours Sufficient for complete conversion
Hydrolysis (if Boc used) Acid Concentration 1–6 M HCl 2 M HCl optimal
Temperature 25 °C Room temperature hydrolysis
Reaction Time 1.5–3 hours Complete deprotection
Salt Formation HCl Concentration Excess, typically 2 M Ensures full protonation
Temperature 25 °C Avoids decomposition
Isolation Filtration, washing, drying Yields stable trihydrochloride salt
Yield (Intermediate) 89–93% High yield with minimal impurities
Purity (Intermediate) >98% Confirmed by NMR and chromatography

Research Findings and Optimization Notes

  • Reaction Efficiency: The use of aqueous alkaline media for condensation reduces environmental impact and simplifies work-up.
  • Protecting Groups: N-Boc protection on piperazine improves selectivity during alkylation and is efficiently removed by acid hydrolysis.
  • Salt Stability: The trihydrochloride salt form significantly enhances water solubility and stability, which is critical for pharmaceutical formulation.
  • Industrial Suitability: The described methods are scalable and suitable for industrial production due to mild conditions, high yield, and ease of purification.
  • Analytical Characterization: NMR (1H, 13C), mass spectrometry, and chromatographic purity assessments confirm the structure and purity of intermediates and final salt.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.

Scientific Research Applications

Pharmacological Research

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride has been investigated for its potential as an antipsychotic agent . Studies have shown that it exhibits significant affinity for various neurotransmitter receptors, including:

  • Serotonin Receptors : This compound may modulate serotonin pathways, which are crucial in the treatment of mood disorders.
  • Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in managing schizophrenia and other psychiatric conditions.

Neurological Disorders

Research indicates that this compound may have applications in treating neurological disorders due to its ability to influence neurotransmitter systems. Its dual action on serotonin and dopamine receptors positions it as a candidate for further development in therapies aimed at conditions such as depression and anxiety disorders.

Cosmetic Formulations

Emerging studies suggest that 2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride can be utilized in cosmetic formulations. Its properties may enhance the stability and efficacy of topical products, particularly those targeting skin hydration and anti-aging effects. The incorporation of this compound into formulations could leverage its biological activity to improve skin health.

Case Studies

Several studies have documented the pharmacological potential of 2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride:

  • Antipsychotic Activity : A study highlighted its efficacy in modulating neurotransmitter systems, demonstrating significant improvements in animal models of psychosis.
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Topical Application Studies : Investigations into its use within cosmetic formulations revealed promising results regarding skin hydration and barrier function improvement.

Future Research Directions

The unique combination of functional groups in 2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride presents numerous avenues for future research:

  • Exploration of its mechanisms of action at the molecular level.
  • Development of novel drug formulations leveraging its properties.
  • Investigating its safety profile across various applications.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (ID) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound (CAS: 667462-10-4) C11H19Cl3N4O 329.65 Not reported Piperazine, pyridine, trihydrochloride salt
5k (N-(6-(4-Methoxybenzyl)piperazinyl) C30H30N6O2S 539.22 92–94 Imidazothiazole, methoxybenzyl, phenyl
5l (Chlorophenyl derivative) C30H29ClN6O2S 573.18 116–118 Imidazothiazole, chlorophenyl, methoxybenzyl
5m (Fluorobenzyl derivative) C29H27FN6OS 527.20 80–82 Imidazothiazole, fluorobenzyl, phenyl

Key Observations:

  • Structural Complexity : The target compound lacks the imidazo[2,1-b]thiazole scaffold present in compounds 5k–5n , resulting in a simpler structure and lower molecular weight (~329 vs. 527–573 g/mol). This may improve bioavailability and reduce metabolic instability.
  • Solubility : The trihydrochloride salt in the target compound likely enhances aqueous solubility compared to the neutral forms of 5k–5n .

Pharmacological Activity

Table 2: Cytotoxicity and Selectivity Profiles

Compound VEGFR2 Inhibition (% at 20 μM) MDA-MB-231 (IC50, μM) HepG2 (IC50, μM) Selectivity (HepG2/MDA-MB-231)
5a (Hit) 3.76 Not reported Not reported Not reported
5l 5.72 1.4 22.6 16.1-fold
Sorafenib Not reported 5.2 Not reported Not reported
Target Not reported Not reported Not reported Not reported

Key Observations:

  • Potency : Compound 5l demonstrates superior cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM) . The target compound’s activity remains uncharacterized in the provided evidence.
  • Selectivity : 5l shows 16.1-fold selectivity for MDA-MB-231 over HepG2 cells, attributed to its imidazothiazole core and chlorophenyl substituent . The absence of this scaffold in the target compound may limit similar selectivity.
  • Target Engagement : While 5l inhibits VEGFR2 (5.72% at 20 μM), the target compound’s mechanism of action is undefined, though its piperazine-pyridine motif is common in kinase inhibitors .

Biological Activity

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride, also known by its CAS number 808764-17-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is C₁₁H₁₆N₄O·3ClH, with a molecular weight of approximately 329.65 g/mol. It is typically stored at ambient temperatures and is primarily used for research purposes .

PropertyValue
Molecular FormulaC₁₁H₁₆N₄O·3ClH
Molecular Weight329.65 g/mol
CAS Number808764-17-2
Storage TemperatureAmbient

Pharmacological Effects

Research indicates that 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that compounds with similar piperazine structures can exhibit antidepressant-like effects in animal models. These effects may be mediated through serotonergic and noradrenergic pathways .
  • Antipsychotic Properties : The compound's structure suggests potential interactions with dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders .
  • Antimicrobial Activity : Some derivatives of piperazine have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities against various pathogens .

The mechanisms underlying the biological activities of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride are not fully elucidated but may involve:

  • Receptor Modulation : The compound may act as a modulator at serotonin (5-HT) and dopamine (D) receptors, influencing neurotransmitter systems involved in mood regulation and psychosis.
  • Inhibition of Enzymatic Activity : Some studies suggest that piperazine derivatives can inhibit certain enzymes, contributing to their pharmacological effects .

Case Study 1: Antidepressant-Like Effects

A study published in a peer-reviewed journal explored the antidepressant-like effects of piperazine derivatives in mice. The results indicated that these compounds significantly reduced immobility time in the forced swim test, a common measure of antidepressant activity. The authors hypothesized that the mechanism involved serotonergic modulation .

Case Study 2: Antipsychotic Activity

Another research article investigated the antipsychotic potential of related piperazine compounds in rodent models. The study found that administration resulted in reduced hyperactivity and improved social interaction, suggesting efficacy in treating symptoms of psychosis. This effect was attributed to dopamine receptor antagonism .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride, and how can purity be validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between pyridin-3-amine and a piperazine-acetamide precursor. Post-synthesis, trihydrochloride salt formation is achieved using HCl.
  • Characterization : Validate purity using HPLC (≥95% purity threshold) and structural confirmation via 1H/13C NMR (e.g., pyridinyl protons at δ 8.3–8.5 ppm, piperazine protons at δ 2.5–3.0 ppm) and LC-MS (observed [M+H]+ for free base: 235.2; trihydrochloride confirmed via chloride ion titration) .

Q. How should researchers assess solubility and stability in aqueous buffers for this compound?

  • Methodology :

  • Solubility : Test in PBS (pH 7.4), DMSO, and saline. For example, solubility in PBS is typically <1 mg/mL, necessitating DMSO stock solutions (e.g., 50 mM).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation is minimal at pH 4–7 but increases above pH 8 due to piperazine ring instability .

Q. What in vitro assays are suitable for evaluating receptor-binding affinity?

  • Methodology : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) with membrane preparations from transfected HEK293 cells. IC50 values should be normalized to reference antagonists (e.g., ketanserin for 5-HT2A). Include negative controls with scrambled analogs to confirm specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor modulation?

  • Methodology :

  • Substituent Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridinyl ring to enhance binding to hydrophobic receptor pockets.
  • Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) using crystallographic receptor structures (e.g., 5-HT2A PDB: 6WGT). Validate predictions with SPR (Surface Plasmon Resonance) to measure kinetic parameters (ka/kd) .

Q. How to resolve contradictions in reported biological activity across different cell lines?

  • Methodology :

  • Variable Control : Standardize cell culture conditions (e.g., passage number, serum-free pre-incubation) to minimize batch effects.
  • Orthogonal Assays : Compare results from cAMP accumulation (Gi/o-coupled receptors) and calcium flux (Gq-coupled receptors) to differentiate signaling pathways.
  • Data Normalization : Use Z-factor analysis to assess assay robustness and exclude outliers with >20% coefficient of variation .

Q. What analytical strategies address batch-to-batch variability in pharmacokinetic (PK) studies?

  • Methodology :

  • QC Protocols : Implement HPLC-ELSD for quantifying counterion (Cl-) consistency.
  • PK Profiling : Use LC-MS/MS with isotopically labeled internal standards (e.g., d4-acetamide) to quantify plasma/tissue concentrations. Monitor metabolites via high-resolution MS (e.g., Q-TOF) to identify N-dealkylation or piperazine ring oxidation products .

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